1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-8-15(11(2)7-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOANZRBVHDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylphenylamine and benzimidazole.
Sulfonylation: The 4-bromo-2,5-dimethylphenylamine is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate.
Cyclization: The sulfonylated intermediate is then reacted with benzimidazole under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Substituents
1-(2,4-Dimethylphenylsulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole
- Structure : Features a 2,4-dimethylphenylsulfonyl group and a 2-n-butyl-5-chloro substituent on the benzimidazole core.
- Key Differences : The absence of a bromo substituent and the presence of a lipophilic n-butyl chain enhance membrane permeability compared to the target compound.
- Synthesis : Produced via sulfonylation of 2-n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl chloride, yielding a mixture of regioisomers .
- Biological Relevance : Alkyl chains like n-butyl are associated with prolonged metabolic stability in drug design .
1-[(4-Methoxyphenyl)sulfonyl]-1H-benzimidazole
- Structure : Substituted with a 4-methoxyphenylsulfonyl group.
- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing bromo group in the target compound.
- Physical Properties: Melting point = 92–94°C (ethanol), predicted pKa = 0.61, indicating higher acidity than the bromo analogue .
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Structure : Contains a chloro-dimethoxyphenylsulfonyl group and a methyl substituent at the 2-position.
- Key Differences : The chloro and methoxy groups introduce both electron-withdrawing and donating effects, creating a polarized sulfonyl moiety. The methyl group may sterically hinder interactions at the benzimidazole N3 position .
Benzimidazoles with Bromophenyl Substituents
1-(4-Bromophenyl)-2-ethyl-1H-benzimidazole
- Structure : A bromophenyl group at the 1-position and an ethyl chain at the 2-position.
- Key Differences : Lacks the sulfonyl group, reducing hydrogen-bonding capacity. The ethyl chain increases hydrophobicity (predicted density = 1.39 g/cm³).
- Applications : Used as a research chemical in ligand-receptor studies .
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
- Structure : Bromophenyl at the 2-position and phenyl at the 1-position.
- However, the biphenyl system enhances π-π stacking interactions .
Hydroxy- and Alkoxy-Substituted Benzimidazoles
2-(4-Hydroxy-phenyl)-1H-benzimidazole
- Structure : A hydroxy-phenyl group at the 2-position.
- Key Differences : The hydroxy group enables hydrogen bonding but reduces metabolic stability compared to sulfonylated derivatives.
- Biological Activity : Demonstrated antimicrobial properties in literature .
1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxy-1H-benzimidazole
Comparative Analysis of Key Properties
Electronic Effects
Biological Activity
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : 1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzimidazole
- CAS Number : 333311-43-6
- Molecular Formula : C15H13BrN2O2S
- Molecular Weight : 379.27 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the benzimidazole core may interact with nucleic acids, influencing cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research has shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies evaluating related compounds have demonstrated their ability to induce cytotoxicity in tumor cells under hypoxic conditions. A notable study found that certain benzimidazole derivatives selectively targeted hypoxic tumor environments, leading to increased apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-Bromo-2,5-dimethylphenyl)sulfonylbenzimidazole | A549 | Data not specified | Apoptosis induction |
| Benzimidazole-4,7-dione derivatives | WM115 | Data not specified | Hypoxia-selective cytotoxicity |
Antimicrobial Activity
Benzimidazoles are also recognized for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains and fungi. The sulfonamide moiety enhances the compound's ability to interact with microbial enzymes, potentially disrupting their function.
Case Study 1: Cytotoxicity in Tumor Cells
A study focused on the cytotoxic effects of benzimidazole derivatives revealed that compounds similar to this compound exhibited significant activity against hypoxic tumor cells. The study utilized WST-1 assays to measure cell viability and found that exposure to these compounds led to increased apoptosis as measured by caspase activity .
Case Study 2: Antiviral Potential
While specific antiviral data for this compound is scarce, the broader category of N-heterocycles has been explored for antiviral activity against various viruses. Compounds within this class have shown promise in inhibiting viral replication and could provide insights into the potential antiviral applications of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
